molecular formula C17H14ClN3O3S2 B12197097 N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide

Cat. No.: B12197097
M. Wt: 407.9 g/mol
InChI Key: ALCFWVYZNFVLSI-UHFFFAOYSA-N
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Description

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide is a complex organic compound that features a thiadiazole ring, a sulfonyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the sulfonyl and chlorobenzyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiadiazole ring can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazino]-2-oxoethyl]-3-methylbenzamide
  • **N-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino]-2-oxoethyl]-3-methylbenzamide

Uniqueness

N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the sulfonyl group, in particular, allows for a wide range of chemical modifications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C17H14ClN3O3S2

Molecular Weight

407.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C17H14ClN3O3S2/c1-11-6-2-4-8-13(11)15(22)19-16-20-21-17(25-16)26(23,24)10-12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,19,20,22)

InChI Key

ALCFWVYZNFVLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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